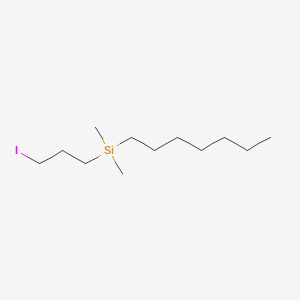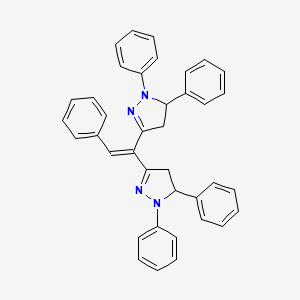
3,3'-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes two pyrazole rings connected by a phenylethene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) typically involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid . The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Aplicaciones Científicas De Investigación
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
1,3-Diphenylprop-2-en-1-one: A precursor in the synthesis of the target compound.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): Another structurally related compound with different substituents.
Uniqueness
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is unique due to its dual pyrazole rings connected by a phenylethene bridge, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
141391-52-8 |
|---|---|
Fórmula molecular |
C38H32N4 |
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
5-[1-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-2-phenylethenyl]-2,3-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C38H32N4/c1-6-16-29(17-7-1)26-34(35-27-37(30-18-8-2-9-19-30)41(39-35)32-22-12-4-13-23-32)36-28-38(31-20-10-3-11-21-31)42(40-36)33-24-14-5-15-25-33/h1-26,37-38H,27-28H2 |
Clave InChI |
RMYARIMZCYBTKU-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C(=CC2=CC=CC=C2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


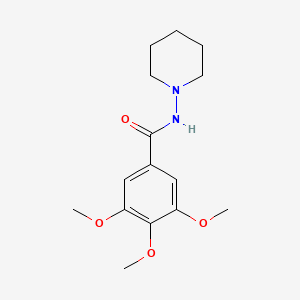
![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
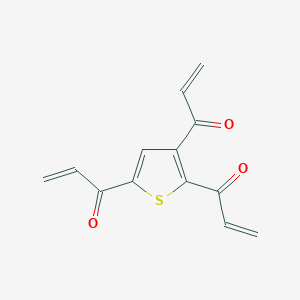


![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
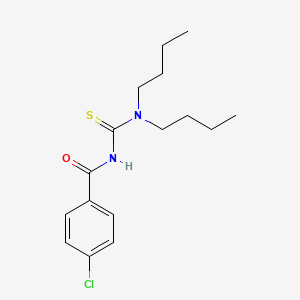
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
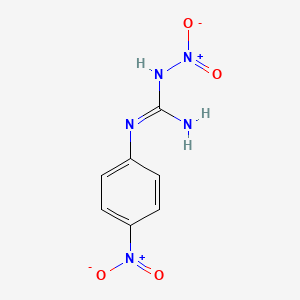

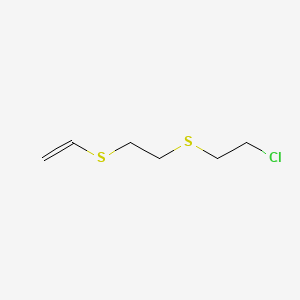
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
